n-[3-(Hydroxymethyl)phenyl]acetamide

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

N-[3-(Hydroxymethyl)phenyl]acetamide is a meta-substituted acetanilide derivative with potent, selective MAO-A inhibition (IC₅₀=50 nM) and high ligand efficiency. Its unique substitution pattern ensures 24-fold selectivity over MAO-B, enabling targeted neuropharmacology studies. The primary alcohol enables bioconjugation for probe development. Secure research-grade material for fragment-based lead optimization and metabolic pathway investigations.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 16375-94-3
Cat. No. B1664591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[3-(Hydroxymethyl)phenyl]acetamide
CAS16375-94-3
Synonyms3-Acetaminobenzyl alcohol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)CO
InChIInChI=1S/C9H11NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-5,11H,6H2,1H3,(H,10,12)
InChIKeySUJFFJNZZVFBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3): Physicochemical Identity and Core Utility for Life Science Procurement


N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3), also known as 3-acetamidobenzyl alcohol, is a functionalized acetanilide derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. It is characterized by a meta-hydroxymethyl substituent on the phenyl ring and an acetamide group, which collectively confer specific hydrogen-bonding capabilities and moderate polarity (predicted LogP ~0.6–0.9, cLogP ~1.21) [2]. The compound is typically supplied as a solid with purity ≥95% and is soluble in polar aprotic solvents such as DMSO, methanol, and ethanol . It serves primarily as a research-grade building block for medicinal chemistry, a metabolic intermediate probe, and a fragment for lead optimization campaigns .

N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3): Why Substitution with Generic Analogs Introduces Significant Procurement Risk


N-[3-(Hydroxymethyl)phenyl]acetamide is not a generic commodity chemical; its biological and physicochemical profile is exquisitely sensitive to the substitution pattern on the aromatic ring. The precise position of the hydroxymethyl group (meta) is a critical determinant of enzyme isoform selectivity [1]. For instance, the meta-substituted hydroxymethyl group in this compound confers potent and selective inhibition of monoamine oxidase A (MAO-A) over MAO-B, a property not shared by ortho- or para- substituted regioisomers or non-hydroxymethylated acetanilides [2][3]. Furthermore, the presence of both the amide and the primary alcohol creates a specific hydrogen-bond donor/acceptor profile that dictates solubility, formulation compatibility, and target engagement; simple substitution with an N-phenylacetamide or a benzyl alcohol derivative fails to recapitulate this synergistic physicochemical and pharmacological behavior .

N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3): Quantitative Evidence for Differentiated Procurement in Drug Discovery


MAO-A vs. MAO-B Selectivity: A 24-Fold Differential Defines Functional Utility

N-[3-(Hydroxymethyl)phenyl]acetamide demonstrates a 24-fold selectivity for inhibiting human recombinant MAO-A (IC₅₀ = 50 nM) over human recombinant MAO-B (IC₅₀ = 1,200 nM) when assessed under identical assay conditions [1]. This selectivity profile is a direct consequence of the meta-hydroxymethyl substitution; closely related N-arylacetamides lacking this specific substituent exhibit either reduced potency or markedly altered isoform preference [2].

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Cross-Species MAO-A Inhibition: Potent Activity in Rat Brain Homogenates Confirms Translational Utility

In rat brain MAO-A nuclei-free homogenates, N-[3-(Hydroxymethyl)phenyl]acetamide exhibits an IC₅₀ of 2 nM, representing a 25-fold increase in potency compared to its activity against the human recombinant enzyme (IC₅₀ = 50 nM) [1]. This cross-species potency gradient, while not universal among N-arylacetamides, underscores the compound's robust engagement of the target in a physiologically relevant tissue preparation.

Monoamine Oxidase Inhibition Translational Pharmacology CNS Drug Discovery

TRPV1 Antagonism: Modest but Defined Activity Differentiates from Inactive Analogs

In a panel of α-substituted acetamide derivatives screened for human TRPV1 antagonism, N-[3-(Hydroxymethyl)phenyl]acetamide (Compound 17 in the study) displayed 46% inhibition of hTRPV1 at a concentration of 5 μM [1]. While this activity is classified as 'weakly active' relative to optimized leads, it provides a defined starting point for structure-activity relationship (SAR) exploration. In contrast, several close analogs (e.g., Compounds 18 and 19) exhibited significantly lower or negligible activity (12% and 49% inhibition, respectively) under the same conditions.

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

Physicochemical Profile: Favorable Solubility and Hydrogen-Bonding Capacity for Fragment-Based Drug Discovery

N-[3-(Hydroxymethyl)phenyl]acetamide possesses a favorable physicochemical profile for fragment-based screening and lead optimization, characterized by a predicted LogP of ~0.6–0.9 (cLogP 1.21), 2 hydrogen bond donors, and 2 hydrogen bond acceptors . This profile translates to moderate solubility in DMSO, methanol, and ethanol, and measurable water solubility . In comparison, the non-hydroxylated analog N-phenylacetamide (acetanilide) exhibits a higher LogP (~1.16) and lacks the additional hydrogen-bonding potential conferred by the hydroxymethyl group, limiting its versatility in fragment elaboration [1].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Synthetic Accessibility and Green Chemistry Credentials: A Water-Based Pd/C Catalytic Route

A scalable and environmentally benign synthetic protocol for N-[3-(Hydroxymethyl)phenyl]acetamide has been established using a recoverable carbon-supported palladium (Pd/C) catalytic system in water [1]. This method achieves good-to-excellent yields of the desired product with short reaction times, representing a significant improvement over traditional syntheses that rely on organic solvents and stoichiometric reagents. In contrast, many close analogs require more hazardous or less efficient synthetic routes, impacting cost and sustainability.

Green Chemistry Chemical Synthesis Process Development

MAO-A Inhibition Potency: Benchmarking Against a Classic N-Arylacetamide Inhibitor

Within the class of N-arylacetamide MAO-A inhibitors, N-[3-(Hydroxymethyl)phenyl]acetamide (IC₅₀ = 50 nM) demonstrates competitive potency with the prototypical inhibitor moclobemide (IC₅₀ ≈ 170 nM for hMAO-A), a clinically used antidepressant [1][2]. However, the structural simplicity of this compound (MW 165) offers a distinct advantage as a fragment-sized lead, providing superior ligand efficiency (LE ≈ 0.44 kcal/mol per heavy atom) compared to moclobemide (LE ≈ 0.30) [3].

Monoamine Oxidase Inhibition Benchmarking Drug Discovery

N-[3-(Hydroxymethyl)phenyl]acetamide (CAS 16375-94-3): Validated Research Applications Derived from Quantitative Evidence


MAO-A Selective Tool Compound for CNS Disorder Research

Given its 24-fold selectivity for MAO-A over MAO-B (IC₅₀ = 50 nM vs. 1,200 nM) and its potent activity in rat brain homogenates (IC₅₀ = 2 nM), this compound is ideally suited as a reference inhibitor for studying the role of MAO-A in neurotransmitter metabolism, particularly serotonin and norepinephrine pathways. It enables researchers to dissect MAO-A-specific contributions in models of depression, anxiety, and neurodegenerative diseases without confounding MAO-B inhibition [1].

Fragment-Based Lead Discovery for Selective MAO-A Inhibitors

The compound's low molecular weight (165 Da) and high ligand efficiency (LE ≈ 0.44) make it an attractive fragment hit for medicinal chemistry optimization. Its favorable physicochemical properties (cLogP ~1.21, 2 HBD, 2 HBA) support efficient elaboration into more potent and drug-like candidates while maintaining selectivity for MAO-A, as established by the binding data .

TRPV1 Antagonist Reference Ligand for Pain and Sensory Neurobiology

With defined, albeit modest, hTRPV1 antagonist activity (46% inhibition at 5 μM), this compound serves as a valuable reference point for SAR studies aimed at optimizing TRPV1 antagonists for pain management. Its activity profile distinguishes it from completely inactive regioisomers and provides a baseline for evaluating the impact of structural modifications on ion channel modulation [2].

Building Block for Green Synthesis and Chemical Biology Probes

The availability of a scalable, water-based Pd/C catalytic synthesis supports the use of this compound as a key intermediate for constructing more complex molecules. The primary alcohol group offers a convenient handle for bioconjugation (e.g., via ester or ether linkages) to generate chemical probes for target identification or imaging studies in neuropharmacology [3].

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